[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 158722-23-7
VCID: VC0186187
InChI: InChI=1S/C53H63NO13Si/c1-10-68(11-2,12-3)67-38-28-39-52(30-61-39,66-33(6)56)44-46(65-48(58)36-26-20-15-21-27-36)53(60)29-37(31(4)40(50(53,7)8)42(62-32(5)55)45(57)51(38,44)9)63-49(59)43-41(34-22-16-13-17-23-34)54-47(64-43)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,60H,10-12,28-30H2,1-9H3/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
SMILES: CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
Molecular Formula: C53H63NO13Si
Molecular Weight: 950.1 g/mol

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate

CAS No.: 158722-23-7

Main Products

VCID: VC0186187

Molecular Formula: C53H63NO13Si

Molecular Weight: 950.1 g/mol

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate - 158722-23-7

CAS No. 158722-23-7
Product Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate
Molecular Formula C53H63NO13Si
Molecular Weight 950.1 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate
Standard InChI InChI=1S/C53H63NO13Si/c1-10-68(11-2,12-3)67-38-28-39-52(30-61-39,66-33(6)56)44-46(65-48(58)36-26-20-15-21-27-36)53(60)29-37(31(4)40(50(53,7)8)42(62-32(5)55)45(57)51(38,44)9)63-49(59)43-41(34-22-16-13-17-23-34)54-47(64-43)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,60H,10-12,28-30H2,1-9H3/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
Standard InChIKey ZAXCJOQYACAQIY-RGZLSWIJSA-N
Isomeric SMILES CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]6[C@@H](N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
SMILES CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
Canonical SMILES CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
PubChem Compound 11967467
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator